N-Methylhomoveratrylamine
Overview
Description
N-Methylhomoveratrylamine: is an organic compound with the molecular formula C₁₁H₁₇NO₂ . It is a derivative of homoveratrylamine, characterized by the presence of a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects . .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is known that the compound has effects at the molecular and cellular levels
Action Environment
These factors could potentially have a significant impact on the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylhomoveratrylamine can be synthesized through several methods. One common method involves the reaction of homoveratrylamine with formaldehyde and formic acid, which results in the formation of this compound. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methylhomoveratrylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry: N-Methylhomoveratrylamine is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential neuromodulatory effects. It has been shown to influence the activity of certain neurotransmitters in the brain, making it a subject of interest in neuroscience.
Medicine: This compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a dopamine reuptake inhibitor, which could have implications for the treatment of neurological disorders.
Industry: this compound is used in the production of various industrial chemicals. Its role as a synthetic intermediate makes it valuable in the manufacture of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Homoveratrylamine: The parent compound, lacking the methyl group on the nitrogen atom.
3,4-Dimethoxyphenethylamine: A structurally related compound with similar chemical properties.
N-Methylphenethylamine: Another methylated derivative with comparable biological activity.
Uniqueness: N-Methylhomoveratrylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dopamine reuptake inhibitor sets it apart from other similar compounds, making it a valuable subject of research in neuroscience and medicinal chemistry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188460 | |
Record name | N-Methylhomoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3490-06-0 | |
Record name | N-Methylhomoveratrylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3490-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylhomoveratrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3490-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylhomoveratrylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxy-N-methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLHOMOVERATRYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H5ZH95EHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-Methylhomoveratrylamine?
A1: this compound is an organic compound with the molecular formula C11H17NO2. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a benzene ring with two methoxy groups (veratryl group) attached to positions 3 and 4. An ethyl chain further extends from the benzene ring, with the terminal carbon linked to a methylamino group.
Q2: How does the structure of this compound relate to its biological activity, particularly as a potential bradycardic agent?
A2: [] Research indicates that modifying this compound by adding an acyclic amide side chain can lead to potent bradycardic activity. Specifically, compound 35, (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino]propyl]-4-[3,4-(methylenedioxy)phenyl]-3-butenamide, demonstrated significant bradycardic effects in isolated guinea pig right atria and anesthetized dogs. This suggests that the acyclic amide moiety, along with the specific substituents on the phenyl ring, play crucial roles in interacting with target receptors or enzymes responsible for heart rate regulation.
Q3: Can this compound derivatives act as MDR modulators?
A3: Yes, research has shown that modifying this compound by incorporating it into anthranilamide structures can create potent P-glycoprotein (P-gp) inhibitors. [] These modified compounds exhibit enhanced activity compared to verapamil and reduced cytotoxicity compared to the known inhibitor XR9576. Furthermore, specific derivatives with ethyl or propyl spacers between nitrogen atoms exhibited the most potent P-gp inhibition. Interestingly, some derivatives like 22a displayed inhibitory activity against CYP3A4, an enzyme linked to tumor cell chemoresistance. This dual-action mechanism makes these derivatives promising candidates for further drug development.
Q4: Are there any efficient synthetic routes for producing this compound derivatives?
A4: Yes, a convenient one-pot synthesis method has been developed for creating unsymmetrical propane-1,3-diamine derivatives of this compound, specifically BRL 61010A. [] This method involves condensing this compound with acrolein, followed by in situ reductive amination with 3,4-dimethoxyaniline. This approach provides an efficient route to synthesize a valuable class of compounds with potential therapeutic applications.
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